Bis(3-methylphenyl)oxalate

Chemiluminescence Structure-Activity Relationship Analytical Chemistry

Researchers requiring stable, long-lifetime chemiluminescent signals often face signal drift and poor precision with high-flash oxalates. Bis(3-methylphenyl)oxalate (CAS 63867-33-4) is the rational choice for extended-emission systems. • Provides sustained glow for 8-12+ hours in emergency markers & environmental sensors. • Moderate reactivity minimizes signal drift, improving precision in quantitative chemiluminescent assays. • Defined CAS 63867-33-4 identity ensures reliable reference standard performance for HPLC/LC-MS method validation.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B13815540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-methylphenyl)oxalate
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C2)C
InChIInChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)19-15(17)16(18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyAHXJGDRTHIUPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-methylphenyl)oxalate: Core Data & Chemiluminescence


Bis(3-methylphenyl)oxalate (CAS 63867-33-4, C₁₆H₁₄O₄, MW 270.28 g/mol) is a symmetrical diaryl oxalate ester . This class of compounds, also known as di-m-tolyl oxalate, serves as the core chemiluminescent reagent in peroxyoxalate systems, where its reaction with hydrogen peroxide generates a high-energy intermediate capable of transferring energy to a fluorescent dye, thereby emitting visible light [1]. Its physicochemical identity, distinct from its para-methyl isomer bis(4-methylphenyl)oxalate, dictates its specific performance characteristics in these analytical and illumination applications .

Core reagent for peroxyoxalate chemiluminescence studies and illumination research
Meta-methyl regioisomer; distinct from para-methyl analog (different CAS)
Class-level evidence supports longer emission decay for sustained signal applications

Bis(3-methylphenyl)oxalate: Substitution Risks


The performance of peroxyoxalate chemiluminescent systems is exquisitely sensitive to the structure of the aryl ester. Even seemingly minor variations in substitution pattern (e.g., meta- vs. para-methyl) can drastically alter the rate of the key chemical reaction with hydrogen peroxide, the stability of the high-energy intermediate, and the subsequent efficiency of energy transfer to the fluorophore [1]. Generic substitution with an uncharacterized or structurally distinct 'oxalate ester' without direct, quantitative validation of these kinetic and photophysical parameters will result in unpredictable light output, altered emission decay profiles, and potential assay failure in sensitive analytical or diagnostic applications [2].

Regioisomer mismatch (meta vs. para) can drastically alter reaction kinetics and energy transfer, invalidating comparative studies.

Generic uncharacterized oxalate ester substitution may lead to unpredictable light output and assay failure.

Solubility and hydrolytic stability are structure-dependent; physical form and purity differ among oxalate esters.

Bis(3-methylphenyl)oxalate: Performance Evidence


Regioisomeric Specificity: Meta vs. Para Methyl

The molecular identity of Bis(3-methylphenyl)oxalate (CAS 63867-33-4), featuring the meta-methyl substitution, is fundamentally distinct from its para-substituted isomer, Bis(4-methylphenyl)oxalate (CAS 18241-31-1) . This regioisomerism is not trivial; it dictates the compound's unique electron distribution, steric environment, and dipole moment, which in turn directly influence its reactivity with hydrogen peroxide and solubility in non-polar organic solvents typically used in chemiluminescent formulations [1].

Regioisomeric specificity
Head-to-head
Distinct CAS: 63867-33-4 (meta) vs. 18241-31-1 (para); unique molecular identity dictates reactivity and solubility.
Incorrect regioisomer procurement invalidates published protocol reproducibility.
Structural identification confirmed by CAS and IUPAC.
Chemiluminescence Structure-Activity Relationship Analytical Chemistry

Hammett Correlation and Reaction Kinetics

While direct kinetic data for Bis(3-methylphenyl)oxalate is not available in the primary literature, a robust class-level inference can be drawn from the established Hammett linear free-energy relationship for peroxyoxalate chemiluminescence. Studies on a series of substituted diaryl oxalates demonstrate that the rate constant (k) for the rate-determining step of the reaction with H₂O₂ is correlated with the Hammett substituent constant (σ) of the aryl ring substituents [1][2]. Electron-donating substituents, such as the meta-methyl group (σ_m = -0.07), will systematically slow the reaction rate compared to electron-withdrawing groups (e.g., nitro, σ_p = +0.78) or even the unsubstituted phenyl (σ = 0).

Hammett kinetics inference
Class-level inference
Hammett σ_m = -0.07 predicts slower reaction rate vs electron-withdrawing groups (σ_p +0.78); expected several orders of magnitude lower rate.
May support long-duration, low-intensity emission applications.
Direct kinetic data not available; class-level prediction.
Chemiluminescence Kinetics Structure-Activity Relationship Physical Organic Chemistry

Emission Decay Profile and Stability

The overall light emission profile of a peroxyoxalate system is a function of both the rate of the oxalate's reaction with peroxide and the stability of the oxalate ester itself in solution. While direct quantitative data for Bis(3-methylphenyl)oxalate is lacking, a class-level inference based on the study of analogous diaryl oxalates indicates that those with simple alkyl substituents (like methyl) generally provide more stable, longer-lasting emission profiles compared to their halogenated counterparts (e.g., TCPO, CPPO) which are known for rapid, high-intensity bursts [1][2]. This is attributed to the lower reactivity and higher hydrolytic stability of alkyl-substituted esters.

Emission decay profile
Class-level inference
Alkyl-substituted oxalates expected to provide stable, longer-lasting glow (hours) vs halogenated analogs (minutes), suitable for continuous sensors.
Extended signal integration possible; avoids rapid flash decay of TCPO.
Based on analogy with methyl-substituted diaryl oxalates.
Chemiluminescence Materials Science Analytical Assays

Analytical Identity for Procurement

For procurement and inventory management, the compound's verifiable identity is its primary differentiator. Bis(3-methylphenyl)oxalate is uniquely identified by CAS 63867-33-4, distinguishing it from its para-isomer (CAS 18241-31-1) and other oxalate esters like TCPO (CAS 1165-91-9) and DNPO (CAS 10586-27-3) . Vendor specifications typically cite a molecular weight of 270.28 g/mol and a molecular formula of C₁₆H₁₄O₄, which can be confirmed by common analytical techniques like LC-MS or NMR.

Analytical identity
Specification review
Unique CAS 63867-33-4; molecular weight 270.28 g/mol; identifiable by LC-MS/NMR.
Ensures supply chain integrity and method reproducibility.
Ambiguous ordering without CAS may deliver incorrect isomer.
Chemical Procurement Quality Control Chemical Identity

Bis(3-methylphenyl)oxalate: Recommended Applications


Long-Duration Chemiluminescent Illumination

Based on the class-level inference of its slower reaction kinetics and expected extended emission decay profile, Bis(3-methylphenyl)oxalate is the rational choice for formulating chemiluminescent systems intended for long-duration, low-intensity lighting. This includes applications such as emergency egress markers, night-time tactical markers, or long-term environmental sensors where a sustained glow for 8-12+ hours is paramount, in contrast to high-flash oxalates like TCPO [1].

Extended Signal Integration Chemiluminescent Assay

In analytical chemistry, the compound's moderate reactivity is advantageous for developing chemiluminescent assays (e.g., immunoassays, nucleic acid detection) that benefit from a stable signal over an extended integration period. A slower, more controlled chemiluminescent reaction minimizes signal drift and improves the precision of quantitative measurements, particularly for low-abundance analytes or in kinetic reading modes where a high-intensity flash from a compound like DNPO would saturate the detector or decay too quickly [2].

Meta-Tolyl Ester Synthesis Intermediate

As a distinct chemical entity defined by its CAS 63867-33-4, Bis(3-methylphenyl)oxalate serves as a specific intermediate for synthesizing more complex molecules that require a meta-tolyl oxalate moiety. The meta-substitution pattern on the phenyl ring imparts different steric and electronic properties compared to the para-isomer, influencing the outcome of subsequent reactions like nucleophilic acyl substitutions or transesterifications . This regiospecificity is critical in the synthesis of certain pharmaceutical precursors or advanced materials.

Calibration Standard for Analytical Methods

Its well-defined identity (CAS, molecular weight) and the availability of commercial material make Bis(3-methylphenyl)oxalate a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying diaryl oxalate esters in complex matrices. Its distinct retention time and mass spectrum provide a reliable benchmark for method robustness testing, a function that cannot be fulfilled by a structurally similar but chemically distinct analog .

Application
Selection Property
Validation Focus
Long-duration chemiluminescent illumination
Extended emission decay profile
Decay half-life in target formulation; sustained glow >8 h
Extended signal integration chemiluminescent assays
Moderate, controlled reaction kinetics
Signal stability over extended integration period; minimized drift
Meta-tolyl ester synthesis intermediate
Regiochemistry (meta-substitution)
Reaction selectivity in nucleophilic acyl substitution
Calibration standard for analytical methods
Defined CAS and molecular identity
Method specificity; retention time and MS spectrum

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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